molecular formula C25H16F3N5O3 B2408471 4-Imino-6-(3-phenoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-77-3

4-Imino-6-(3-phenoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2408471
CAS No.: 1119391-77-3
M. Wt: 491.43
InChI Key: HQNOGYKONFNESI-UHFFFAOYSA-N
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Description

4-Imino-6-(3-phenoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a heterocyclic compound featuring a fused pyrimido[5,4-d]pyrimidine core with substituents at the 3- and 6-positions. Such compounds are often explored for pharmacological or agrochemical applications due to their structural diversity and tunable electronic profiles.

Properties

IUPAC Name

4-amino-6-(3-phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F3N5O3/c26-25(27,28)15-7-5-8-16(13-15)33-21(29)19-20(31-24(33)35)23(34)32-22(30-19)14-6-4-11-18(12-14)36-17-9-2-1-3-10-17/h1-13H,29H2,(H,30,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRNXTZWKNEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC4=C(N(C(=O)N=C4C(=O)N3)C5=CC=CC(=C5)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Imino-6-(3-phenoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its antimicrobial properties, anti-inflammatory effects, and overall pharmacological profiles.

  • Molecular Formula : C22H18F3N5O2
  • Molecular Weight : 491.43 g/mol
  • CAS Number : 1119391-77-3

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

In Vitro Antimicrobial Studies

A significant study evaluated the compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) demonstrated that the compound exhibited potent antibacterial activity, comparable to established antibiotics like vancomycin .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
MRSA4
Enterococcus faecalis16

These results indicate that the trifluoromethyl and phenoxy substituents enhance the compound's ability to disrupt bacterial cell functions.

Anti-inflammatory Potential

The anti-inflammatory properties of the compound were assessed through cell viability assays and NF-κB inhibition studies. Compounds with similar structural motifs showed a significant reduction in inflammatory markers in vitro.

In Vitro Cell Viability Assay

The half-maximal inhibitory concentration (IC50) values for various derivatives were measured:

CompoundIC50 (µM)
4-Imino Compound6.5
Control (e.g., Aspirin)20

The results suggest that the compound may modulate inflammatory pathways effectively while maintaining a favorable safety profile .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been identified as a critical factor influencing both antimicrobial and anti-inflammatory activities. Compounds with this moiety demonstrated enhanced potency against resistant strains while minimizing cytotoxicity to human cells .

Case Studies

  • Study on MRSA Resistance : A clinical evaluation revealed that the compound effectively eradicated preformed biofilms of MRSA, outperforming traditional antibiotics in both potency and selectivity .
  • Inflammatory Response Modulation : Another study focused on its ability to inhibit NF-κB translocation in inflammatory cells, suggesting a potential mechanism for its anti-inflammatory effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of diazaquinazoline compounds exhibit promising anticancer properties. In vitro and in vivo assessments have shown that these compounds can inhibit the proliferation of various cancer cell lines. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a potential candidate for drug development targeting cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that certain structural modifications can lead to enhanced efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl is believed to contribute to increased antibacterial potency .

Anti-Diabetic Potential

In silico studies have suggested that derivatives of this compound may possess anti-diabetic properties. The interaction between the compound and key proteins involved in glucose metabolism has been modeled, indicating potential pathways for therapeutic application in diabetes management .

Case Study 1: Synthesis and Biological Evaluation

A study published in Der Pharma Chemica focused on synthesizing various derivatives of 4-Imino-6-(3-phenoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione. The synthesized compounds were evaluated for their anticancer and antimicrobial activities. Results showed that specific derivatives exhibited significant inhibition against cancer cell lines and bacterial strains .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research conducted on the structure-activity relationship of similar compounds indicated that modifications at specific positions on the quinazoline ring could enhance biological activity. The introduction of functional groups such as trifluoromethyl was correlated with improved efficacy against targeted diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious Cancer Cell LinesSignificant proliferation inhibition
AntimicrobialMycobacterium smegmatisMinimum Inhibitory Concentration (MIC) of 6.25 µg/ml
Anti-DiabeticIn Silico ModelsPotential interaction with glucose metabolism proteins

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3 and 6) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound : 4-Imino-6-(3-phenoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione 3: 3-(Trifluoromethyl)phenyl; 6: 3-Phenoxyphenyl Not explicitly provided (estimated: ~C₂₈H₁₇F₃N₄O₃) ~562.4 (estimated) Trifluoromethyl, phenoxy, imino, diketone
6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione 3: Phenyl; 6: 2-Furyl C₁₆H₁₁N₅O₃ 321.29 Furan, imino, diketone
6-(4-Dimethylaminophenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione 3: 3-(Trifluoromethyl)phenyl; 6: 4-Dimethylaminophenyl C₂₃H₁₇F₃N₆O₂ 490.42 Trifluoromethyl, dimethylamino, imino
3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione 3: 4-Chlorophenyl; 6: 2-Hydroxy-3-methoxyphenyl C₁₉H₁₄ClN₅O₄ 411.80 Chloro, hydroxy, methoxy, imino

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound and enhances lipophilicity and metabolic stability, which is critical for bioavailability in drug design. Bulk and Steric Effects: The 3-phenoxyphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like furyl () or dimethylamino (). This may influence binding affinity in target proteins.

Molecular Weight Trends :

  • The target compound (estimated ~562.4 g/mol) is significantly heavier than analogs like (321.29 g/mol) and (411.80 g/mol), primarily due to its bulky aromatic substituents.

Functional Group Diversity: The diketone and imino groups are conserved across all analogs, suggesting a shared mechanism of action (e.g., enzyme inhibition via hydrogen bonding or metal coordination). Substituent variations allow fine-tuning of electronic properties: electron-rich groups (dimethylamino in ) vs. electron-deficient (trifluoromethyl in the target compound).

Research Implications

  • Pharmacological Potential: Compounds with trifluoromethyl groups (target, ) are often explored as kinase inhibitors or antimicrobial agents due to their stability and membrane permeability .
  • Synthetic Challenges: Bulky substituents like 3-phenoxyphenyl may complicate synthesis, necessitating optimized coupling strategies (e.g., Suzuki-Miyaura reactions) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. Statistical methods like factorial design reduce the number of trials while capturing interactions between variables . For example, Pd-catalyzed coupling reactions (as in ) can be optimized using response surface methodology. Purification techniques such as column chromatography or recrystallization (referenced in and ) are critical for impurity mitigation.

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl or trifluoromethyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups like imino or carbonyl moieties via characteristic stretches .
  • HPLC/UPLC : Monitor reaction progress and purity with reverse-phase methods .

Q. What are common impurities formed during synthesis, and how can they be mitigated?

  • Methodological Answer : By-products often arise from incomplete coupling or side reactions (e.g., dehalogenation in Pd-catalyzed steps). Use TLC or HPLC for real-time monitoring . Employ scavenger resins or gradient elution in chromatography to isolate target compounds from structurally similar impurities .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations predict the compound’s reactivity or regioselectivity?

  • Methodological Answer : Apply quantum chemical path-search algorithms (e.g., DFT) to model transition states and intermediates. ICReDD’s integrated approach combines computational predictions with experimental validation, creating a feedback loop to refine reaction pathways . For example, calculate Fukui indices to predict electrophilic/nucleophilic sites on the diazaquinazoline core.

Q. How should researchers resolve contradictions in kinetic data or catalytic behavior across experimental replicates?

  • Methodological Answer :

  • Statistical Analysis : Use ANOVA or multivariate regression to identify outliers or confounding variables .
  • Factorial Design : Decouple interactions between variables (e.g., temperature vs. catalyst loading) to isolate root causes .
  • Cross-Validation : Replicate experiments under tightly controlled conditions (e.g., inert atmosphere, standardized equipment) to rule out environmental artifacts .

Q. What reactor designs or process control strategies are optimal for scaling up synthesis while maintaining efficiency?

  • Methodological Answer :

  • Membrane Reactors : Enhance selectivity via continuous separation of products (referenced in CRDC subclass RDF2050104) .
  • Microreactors : Improve heat/mass transfer for exothermic or fast reactions .
  • AI-Driven Simulation : Tools like COMSOL Multiphysics integrate real-time sensor data to adjust flow rates or temperatures dynamically .

Q. How can AI-driven platforms automate experimental design and real-time parameter adjustment for this compound?

  • Methodological Answer : Implement smart laboratory systems where AI algorithms analyze spectroscopic data (e.g., in situ FTIR) to adjust reaction parameters autonomously. For instance, Bayesian optimization can iteratively refine conditions for yield maximization . Coupling this with robotic liquid handlers enables end-to-end automation, as demonstrated in high-throughput catalyst screening .

Data Contradiction Analysis Framework

  • Step 1 : Map discrepancies to specific experimental variables (e.g., solvent polarity affecting intermediate stability).
  • Step 2 : Validate instrumentation calibration (e.g., NMR referencing, HPLC column performance).
  • Step 3 : Use reaction network analysis () to identify unaccounted pathways (e.g., dimerization under high concentrations).

Classification Alignment

  • Advanced questions align with CRDC subclasses such as RDF2050112 (Reaction Fundamentals) and RDF2050108 (Process Control) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.